Acetophenone, 4'-nitro-2-(triphenylphosphoranylidene)-
Description
Acetophenone, 4’-nitro-2-(triphenylphosphoranylidene)-: is a complex organic compound that features a nitro group and a triphenylphosphoranylidene moiety attached to an acetophenone backbone
Properties
IUPAC Name |
1-(4-nitrophenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20NO3P/c28-26(21-16-18-22(19-17-21)27(29)30)20-31(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJBEZQYRSJOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20NO3P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162573 | |
| Record name | Acetophenone, 4'-nitro-2-(triphenylphosphoranylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439-43-6 | |
| Record name | 1-(4-Nitrophenyl)-2-(triphenylphosphoranylidene)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetophenone, 4'-nitro-2-(triphenylphosphoranylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001439436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC291933 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetophenone, 4'-nitro-2-(triphenylphosphoranylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with acetophenone and triphenylphosphine.
Reaction Conditions: The reaction involves the formation of a ylide intermediate, which is then reacted with a nitro-substituted benzaldehyde under controlled conditions.
Catalysts and Solvents: Common catalysts include palladium or platinum complexes, and solvents such as dichloromethane or toluene are often used.
Temperature and Time: The reaction is usually carried out at room temperature or slightly elevated temperatures, with reaction times ranging from a few hours to overnight.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which are useful intermediates in further chemical synthesis.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Nitrosoacetophenone derivatives.
Reduction: Aminoacetophenone derivatives.
Substitution: Halogenated acetophenone derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Heterocyclic Compounds: The compound serves as a precursor in the synthesis of various heterocyclic frameworks, including five-, six-, and seven-membered rings.
Catalysis: It is used in catalytic reactions to form complex organic molecules.
Biology and Medicine:
Antifungal Agents: Some derivatives exhibit antifungal activity against pathogens like Candida albicans.
Pharmaceutical Intermediates: The compound and its derivatives are used as intermediates in the synthesis of pharmaceuticals.
Industry:
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Agrochemicals: The compound finds applications in the synthesis of pesticides and herbicides.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, the nitro group can participate in redox reactions, altering the electronic properties of the molecule and enabling it to interact with various enzymes and receptors. The triphenylphosphoranylidene moiety can stabilize reactive intermediates, facilitating complex organic transformations.
Comparison with Similar Compounds
4’-Nitroacetophenone: Lacks the triphenylphosphoranylidene group, making it less versatile in certain reactions.
2-(Triphenylphosphoranylidene)acetophenone: Does not have the nitro group, affecting its reactivity and applications.
4’-Aminoacetophenone: The amino group provides different reactivity compared to the nitro group.
Uniqueness:
Structural Complexity: The presence of both nitro and triphenylphosphoranylidene groups provides unique reactivity and stability.
Versatility: It can participate in a wide range of chemical reactions, making it valuable in synthetic chemistry.
Biological Activity
Acetophenone, 4'-nitro-2-(triphenylphosphoranylidene)- is a compound of interest in the field of medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a triphenylphosphoranylidene moiety attached to an acetophenone backbone with a nitro substituent. The molecular formula is C22H19N1O2P1, and it exhibits unique reactivity patterns due to the electron-withdrawing nature of the nitro group.
The biological activity of acetophenone derivatives often involves interactions with various biomolecules, including enzymes and receptors. The triphenylphosphoranylidene group can facilitate nucleophilic attacks, enhancing the compound's reactivity in biological systems.
Proposed Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by binding to their active sites.
- Receptor Modulation : It could potentially modulate receptor activity, influencing various signaling pathways.
Biological Activity Studies
Recent studies have investigated the biological activities of acetophenone derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
A study demonstrated that acetophenone derivatives exhibit significant antimicrobial activity against various bacterial strains. The presence of the nitro group enhances this activity by increasing lipophilicity, allowing better membrane penetration.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Acetophenone, 4'-nitro-2-(triphenylphosphoranylidene)- | E. coli | 15 |
| Acetophenone, 4'-nitro-2-(triphenylphosphoranylidene)- | S. aureus | 18 |
Anti-inflammatory Activity
In vitro studies have shown that the compound can reduce pro-inflammatory cytokine levels in macrophages, suggesting potential use in treating inflammatory diseases.
Anticancer Activity
Research indicates that acetophenone derivatives can induce apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
- Case Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various acetophenone derivatives, including our compound of interest. The results indicated a dose-dependent increase in apoptosis in breast cancer cell lines.
- Case Study on Enzyme Inhibition : Research published in Bioorganic & Medicinal Chemistry Letters explored the inhibition of specific kinases by acetophenone derivatives. The study found that our compound effectively inhibited kinase activity at micromolar concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
